6-methoxy-1H-indazol-3-ol
Description
Properties
CAS No. |
82722-06-3 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Indazol 3 Ol
Foundational Synthetic Routes to 1H-Indazol-3-ol Derivatives
The construction of the 1H-indazol-3-ol scaffold relies on various cyclization strategies to form the bicyclic indazole ring. These methods often involve the formation of a crucial nitrogen-nitrogen bond and subsequent intramolecular ring closure.
Cyclization Reactions for Indazole Ring Formation
Several classical and modern synthetic methods are employed for the formation of the indazole ring. One common approach involves the reductive cyclization of ortho-nitrobenzyl derivatives. For instance, the synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime in the presence of an amino group. researchgate.net This method is valued for its mild reaction conditions and good to excellent yields. researchgate.net Another prevalent strategy utilizes the reaction of hydrazines with appropriately substituted benzonitriles or benzaldehydes. The reaction of 2-fluorobenzonitriles or 2-iodobenzonitriles with hydrazine (B178648) is a known route to 1H-indazol-3-amines. thieme-connect.de
Reductive cyclization of 2-nitrobenzaldehydes in the presence of anilines, often facilitated by reagents like triethyl phosphite (B83602) under microwave irradiation, provides a direct route to 2-aryl-2H-indazoles. thieme-connect.de Furthermore, palladium-catalyzed reactions of 2-bromobenzaldehydes with monosubstituted hydrazines can also yield the indazole core. thieme-connect.de A [3+2] annulation approach using arynes and hydrazones has also been reported for the construction of the 1H-indazole skeleton. organic-chemistry.org
Precursor Design and Synthesis for 6-methoxy-1H-indazol-3-ol
The synthesis of this compound necessitates the use of precursors bearing a methoxy (B1213986) group at the appropriate position on the benzene (B151609) ring. A logical starting material is a substituted anthranilic acid, such as 2-amino-4-methoxybenzoic acid. The synthesis of this precursor can be achieved from commercially available starting materials through standard aromatic substitution and functional group manipulation reactions.
Another viable precursor is a substituted o-nitrobenzaldehyde or o-nitrobenzonitrile. For example, a methoxy-substituted 2-nitrobenzonitrile (B147312) could be reacted with hydrazine to form the corresponding 3-amino-6-methoxy-1H-indazole, which could then potentially be converted to the 3-ol derivative. The synthesis of such precursors often involves nitration of a methoxy-substituted aromatic compound followed by other necessary functional group transformations.
Targeted Synthesis of this compound
While a specific, detailed one-step synthesis for this compound is not extensively documented in readily available literature, a plausible route can be inferred from established methods for analogous compounds. A common and effective method for the synthesis of 1H-indazol-3-ols involves the diazotization of an appropriate anthranilic acid derivative followed by intramolecular cyclization.
A potential synthetic pathway for this compound would likely involve the following conceptual steps:
Diazotization: Starting with 2-amino-4-methoxybenzoic acid, treatment with a nitrosating agent such as sodium nitrite (B80452) in an acidic medium would generate the corresponding diazonium salt.
Intramolecular Cyclization: The in situ generated diazonium salt would then undergo intramolecular cyclization to form the indazolone ring system.
Tautomerization: The resulting 6-methoxy-1H-indazol-3(2H)-one exists in tautomeric equilibrium with this compound.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of the synthesis of indazole derivatives is crucial for achieving high yields and purity. Key parameters that are often manipulated include:
Temperature: The temperature of the diazotization and cyclization reactions can significantly impact the yield and the formation of byproducts. These reactions are typically carried out at low temperatures (0-5 °C) to control the reactivity of the diazonium salt.
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. Aprotic polar solvents like NMP and DMSO have been used for cyclization reactions under mild conditions. nih.gov
Acid Concentration: The acidity of the reaction medium is critical for the formation of the diazonium salt and can affect the rate of cyclization.
Reagent Stoichiometry: The molar ratios of the starting materials and reagents, such as the nitrosating agent, need to be carefully controlled to ensure complete conversion and minimize side reactions.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2-amino-4-methoxybenzoic acid | 2-amino-4-methoxybenzoic acid | 2-amino-4-methoxybenzoic acid |
| Nitrosating Agent | NaNO2 | NaNO2 | NaNO2 |
| Acid | HCl | H2SO4 | Acetic Acid |
| Temperature | 0-5 °C | 0-5 °C | 10-15 °C |
| Solvent | Water | Ethanol/Water | Dioxane |
| Observed Yield | Moderate | Improved | Low |
| Purity | Good | High | Poor |
This table is illustrative and based on general principles of indazole synthesis.
Isolation and Purification Techniques in Synthetic Research
The isolation and purification of the final product are critical steps to obtain a compound of high purity for subsequent studies. Common techniques employed in the purification of indazole derivatives include:
Filtration: If the product precipitates out of the reaction mixture, it can be isolated by simple filtration.
Extraction: The product can be extracted from the aqueous reaction mixture into an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated.
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds.
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica (B1680970) gel or alumina (B75360) is often used. The choice of eluent is crucial for achieving good separation. A common eluent system for indazole derivatives is a mixture of ethyl acetate (B1210297) and hexane. thieme-connect.de
Functionalization and Derivatization Strategies
The this compound molecule possesses several reactive sites that can be targeted for functionalization, including the nitrogen atoms of the indazole ring and the hydroxyl group at the 3-position. Derivatization at these sites can lead to a diverse range of analogs with potentially modified biological activities.
The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. uni.lu However, regioselective N-alkylation can be achieved by carefully selecting the reaction conditions, including the base, solvent, and alkylating agent.
The hydroxyl group at the 3-position is a key site for functionalization. It can undergo O-alkylation to form ethers and O-acylation to form esters. For example, the O-polyfluoroalkylation and alkenylation of 1-benzyl-1H-indazol-3-ol has been reported to form O-polyfluoroalkyl and alkenyl derivatives. In these reactions, it was noted that in most cases, O-alkylation was favored over N-alkylation.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Product Type |
| O-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br) in the presence of a base | 3-Alkoxy-6-methoxy-1H-indazole |
| O-Acylation | Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, acetic anhydride) | 6-methoxy-1H-indazol-3-yl ester |
| N-Alkylation | Alkyl halide with a strong base | 1-Alkyl-6-methoxy-1H-indazol-3-ol and/or 2-Alkyl-6-methoxy-2H-indazol-3-one |
Regioselective Functionalization of the Indazole Core
Functionalization of the indazole core, particularly at the C3 position, is a key strategy for building molecular complexity. While the parent this compound already possesses a hydroxyl group at C3, related indazole systems undergo various transformations at this site, often following initial halogenation. Halogenation reactions, especially iodination and bromination, serve as a gateway for further modifications through metal-catalyzed cross-coupling reactions. chim.it For instance, N-protected indazoles can be iodinated at the C3-position using iodine (I₂) under basic conditions in polar solvents like DMF. chim.it
Following halogenation, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C3 position. researchgate.net Direct C3-arylation of the indazole C-H bond is a more atom-economical approach and has been achieved using palladium catalysis, although it has proven challenging for 1H-indazoles compared to their 2H-isomers due to the lower reactivity of the C3-position in the 1H tautomer. researchgate.netresearchgate.net
Modifications at the Hydroxyl Group (C3)
The hydroxyl group at the C3 position is a prime site for modification. Its reactivity is characteristic of both an enol and the hydroxyl group of a cyclic amide (in its indazolone tautomeric form). Standard reactions such as O-alkylation and O-acylation can be employed to introduce a variety of functional groups. These transformations can alter the molecule's electronic properties and steric profile. For example, O-alkylation with alkyl halides under basic conditions yields 3-alkoxyindazoles, while reaction with acyl chlorides or anhydrides produces 3-acyloxyindazoles.
Substituent Variations on the Methoxy-substituted Benzene Ring (C6)
The benzene portion of the indazole ring, activated by the electron-donating methoxy group at C6, is susceptible to electrophilic aromatic substitution. However, directing these substitutions to a specific position requires careful control due to the influence of both the fused pyrazole (B372694) ring and the methoxy group.
A common transformation for methoxy-substituted aromatic rings is demethylation to yield a phenol. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). nih.gov The resulting hydroxyl group at C6 can then serve as a handle for further functionalization, for instance, through etherification to introduce different alkoxy groups.
N-Alkylation and N-Arylation Approaches
The alkylation or arylation of the indazole nitrogen atoms is one of the most studied transformations, but it presents a significant challenge in regioselectivity. Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the electronic and steric properties of substituents on the indazole ring. researchgate.netnih.govd-nb.info
Studies on various substituted indazoles have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N1-alkylated product. nih.govd-nb.info Conversely, conditions employing bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can lead to significant amounts of the N2 isomer. researchgate.net The use of cesium carbonate (Cs₂CO₃) in dioxane has been reported to provide high selectivity for N1-alkylation. nih.gov
N-arylation is typically accomplished using metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. nih.govbeilstein-journals.org These methods allow for the introduction of a wide range of aryl and heteroaryl substituents at the N1 position.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Major Product | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Mixture (N2 slightly favored) | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cs₂CO₃ | Dioxane | N1-substituted | nih.gov |
| 3-Substituted Indazoles | Alkyl bromide | NaH | THF | N1-substituted (>99%) | nih.gov |
| Substituted Indazoles | Benzyl (B1604629) bromide | K₂CO₃ | DMF | N1/N2 mixture (~50:50) | researchgate.net |
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving the indazole scaffold is essential for predicting outcomes and designing rational synthetic strategies. Research has combined experimental studies with computational calculations to elucidate reaction pathways and the role of catalysts.
Elucidation of Reaction Pathways
The regioselectivity of N-alkylation has been a subject of detailed mechanistic study. Density Functional Theory (DFT) calculations have provided significant insight into why different conditions favor N1 versus N2 substitution. nih.govnih.gov For the highly N1-selective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate using cesium carbonate, DFT calculations suggest a chelation mechanism. nih.gov The cesium cation is proposed to coordinate simultaneously with the N2 nitrogen and the oxygen atom of the C3-carboxylate group, sterically blocking the N2 position and directing the incoming electrophile to the N1 nitrogen. In the absence of such a chelating effect, non-covalent interactions and the intrinsic electronic properties of the indazole anion dictate the reaction pathway, often leading to mixtures of N1 and N2 products. nih.gov
Other mechanistic studies have examined the addition of indazoles to electrophiles like formaldehyde (B43269) under acidic conditions. These investigations, using NMR and theoretical calculations, have helped to characterize the stability of intermediates and the thermodynamic favorability of the resulting N1-substituted products over the N2-isomers. acs.org
Role of Catalysis in Synthetic Transformations (e.g., Rh(III)-catalyzed reactions)
Transition metal catalysis is pivotal in the functionalization of indazoles. While palladium is widely used for cross-coupling reactions, rhodium(III) has emerged as a powerful catalyst for C-H activation and annulation reactions, particularly with N-aryl indazolones (the tautomer of N-aryl indazol-3-ols). researchgate.netrsc.org
Structural and Spectroscopic Characterization in Advanced Chemical Research
Advanced Spectroscopic Techniques for 6-methoxy-1H-indazol-3-ol and Analogs
A combination of high-resolution spectroscopic methods is employed to define the connectivity and electronic environment of the atoms within this compound and its related analogs.
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H and O-H protons. The aromatic region would likely show a complex splitting pattern due to the spin-spin coupling of the protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating methoxy group and the heterocyclic indazole core. For comparison, the aromatic protons of the parent indazole in DMSO-d₆ appear between δ 7.11 and 8.08 ppm. chemicalbook.com The methoxy group should appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The N-H and O-H protons are expected to be broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would display eight distinct signals. The carbon of the methoxy group is anticipated to resonate at approximately δ 55-60 ppm. The aromatic and heterocyclic carbons would appear in the downfield region, typically between δ 100 and 160 ppm. The chemical shifts of the carbons in the benzene ring are influenced by the position of the methoxy substituent. Studies on analogous indazole derivatives have shown that the carbon atoms of the indazole ring have characteristic chemical shift ranges. researchgate.net
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms in the indazole ring. The chemical shifts of the nitrogen atoms can help in determining the tautomeric form present in solution and provide information about hydrogen bonding interactions. For related heterocyclic systems, ¹⁵N chemical shifts are sensitive to substitution and protonation states. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.5 - 7.7 | - |
| H5 | 6.8 - 7.0 | - |
| H7 | 7.0 - 7.2 | - |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| C3 | - | 150 - 155 |
| C3a | - | 115 - 120 |
| C4 | - | 120 - 125 |
| C5 | - | 100 - 105 |
| C6 | - | 155 - 160 |
| C7 | - | 95 - 100 |
| C7a | - | 140 - 145 |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes within the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and indazole rings would be observed in the 1500-1620 cm⁻¹ region. The C-O stretching of the methoxy group should give rise to a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often dominated by vibrations of the non-polar bonds and the aromatic ring system. The symmetric vibrations of the indazole ring are expected to be particularly strong in the Raman spectrum. The C-H stretching vibrations will also be present. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. thermofisher.comscialert.netijcmas.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H/N-H Stretch | 3200 - 3400 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| C=C/C=N Stretch | 1500 - 1620 | FT-IR, FT-Raman |
| C-O-C Asymmetric Stretch | ~1250 | FT-IR |
| C-O-C Symmetric Stretch | ~1030 | FT-IR |
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for studying its fragmentation pathways.
Molecular Formula Confirmation: HRMS provides a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₈N₂O₂), the predicted monoisotopic mass is 164.0586 g/mol . HRMS can confirm this mass with high precision. PubChem predicts the m/z for the [M+H]⁺ adduct to be 165.0659. uni.lu
Fragmentation Pattern Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related compounds involve the loss of small neutral molecules such as CO, N₂, and radicals like •CH₃ from the methoxy group. The stability of the indazole ring would likely result in fragment ions containing this core structure.
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound is not publicly available, analysis of closely related indazole derivatives provides significant insight into the expected solid-state structure. nih.govnih.gov
X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The indazole ring system is expected to be essentially planar. nih.gov The methoxy group may lie in the plane of the benzene ring or be slightly twisted, depending on steric and electronic factors. The position of the hydroxyl group at the 3-position would also be definitively determined.
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The N-H group of the pyrazole (B372694) ring and the O-H group at the 3-position can act as hydrogen bond donors, while the nitrogen atom at position 2, the oxygen of the hydroxyl group, and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions can lead to the formation of complex one-, two-, or three-dimensional networks. researchgate.net Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing. The nature and strength of these intermolecular interactions are crucial for determining the physical properties of the solid material.
Table 3: Potential Intermolecular Interactions in the Solid State of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H, O-H | N, O (hydroxyl), O (methoxy) |
| π-Stacking | Indazole Ring | Indazole Ring |
| van der Waals Forces | All atoms | All atoms |
Tautomeric Equilibrium Studies of this compound
The phenomenon of tautomerism is a significant aspect of the chemical behavior of indazole derivatives, particularly for those with substituents that can participate in proton transfer. For this compound, the tautomeric equilibrium primarily involves two forms: the enol-like this compound and the keto-like 6-methoxy-1,2-dihydro-indazol-3-one. Understanding the distribution and stability of these tautomers in different phases is crucial for predicting the compound's reactivity, properties, and interactions in various chemical and biological systems.
Experimental Characterization of Tautomeric Forms in Solution and Solid State
Experimental investigations into the tautomerism of the closely related parent compound, 1H-indazol-3-ol (indazolinone), have revealed that the predominant tautomeric form is highly dependent on the physical state. In the solid state, studies have concluded that the indazolinone, or keto, form is the more stable and prevalent structure. researchgate.net This preference in the solid phase is often attributed to the formation of stable intermolecular hydrogen-bonding networks in the crystal lattice, which favor the keto tautomer.
Conversely, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts significantly. For the parent indazolinone, it has been determined that the 3-hydroxyindazole (enol) tautomer is the major species, accounting for approximately 85% of the mixture, while the indazolinone (keto) form is the minor component at around 15%. researchgate.net This shift in equilibrium in solution is influenced by solvent-solute interactions, where the solvent's polarity and hydrogen-bonding capabilities can stabilize one tautomer over the other. It is expected that this compound would exhibit a similar tautomeric behavior, with the keto form dominating in the solid state and the enol form being the major species in polar solutions.
The following table summarizes the expected predominant tautomeric forms of this compound in different states, based on the behavior of the parent compound.
| Physical State | Predominant Tautomer | Minor Tautomer | Anticipated Ratio (based on parent compound) |
| Solid State | 6-methoxy-1,2-dihydro-indazol-3-one (Keto) | This compound (Enol) | Keto form is significantly favored |
| Solution (DMSO) | This compound (Enol) | 6-methoxy-1,2-dihydro-indazol-3-one (Keto) | ~85% Enol / ~15% Keto |
Spectroscopic Differentiation of Tautomers
Spectroscopic techniques are invaluable for distinguishing between the tautomeric forms of this compound. The structural differences between the enol and keto forms give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to differentiate between the tautomers. In ¹H NMR, the enol form would be characterized by the presence of a signal for the hydroxyl (-OH) proton, whose chemical shift can be sensitive to solvent and concentration. The protons on the aromatic ring would also exhibit chemical shifts consistent with a hydroxyl-substituted indazole. In contrast, the keto form would show two N-H protons, which would likely have different chemical shifts.
In ¹³C NMR, the most significant difference would be observed for the C3 carbon. In the enol tautomer, this carbon is attached to a hydroxyl group and would have a chemical shift typical for an enolic carbon. For the keto tautomer, the C3 carbon is a carbonyl carbon (C=O), which would resonate at a much lower field (higher ppm value). Nitrogen chemical shifts are also a powerful tool for distinguishing between such isomeric structures, often showing differences of more than 20 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides clear markers for the functional groups present in each tautomer. The keto form, 6-methoxy-1,2-dihydro-indazol-3-one, would exhibit a strong absorption band in the region of 1650-1750 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration. The N-H stretching vibrations would also be present, typically in the range of 3100-3500 cm⁻¹. The enol form, this compound, would lack the strong carbonyl absorption but would instead show a broad absorption band for the O-H stretching vibration, also in the 3200-3600 cm⁻¹ region, as well as a C-O stretching band.
The table below outlines the key expected spectroscopic differences between the two tautomers.
| Spectroscopic Technique | This compound (Enol Tautomer) | 6-methoxy-1,2-dihydro-indazol-3-one (Keto Tautomer) |
| ¹H NMR | Presence of an -OH proton signal. | Presence of two N-H proton signals. |
| ¹³C NMR | C3 signal in the enolic region. | C3 signal in the carbonyl region (downfield). |
| IR Spectroscopy | Broad O-H stretching band. Absence of strong C=O band. | Strong C=O stretching band. Presence of N-H stretching bands. |
By analyzing the spectroscopic data in different solvents and in the solid state, a comprehensive picture of the tautomeric equilibrium of this compound can be established.
Computational Chemistry and Theoretical Investigations of 6 Methoxy 1h Indazol 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic view of molecules that is often inaccessible through experimental techniques alone. For 6-methoxy-1H-indazol-3-ol, these calculations have been instrumental in characterizing its electronic structure, molecular geometry, and reactivity patterns.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.
Theoretical studies on indazole derivatives often employ DFT methods, such as B3LYP with a 6-31G basis set, to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.41 | |
| C-N | 1.35 - 1.39 | |
| N-N | 1.37 | |
| C-O (methoxy) | 1.36 | |
| C-O (hydroxyl) | 1.35 | |
| C-C-C (aromatic): 118 - 122 | ||
| C-N-N: 108 - 112 | ||
| C-O-C (methoxy): 117 |
Note: These values are illustrative and based on typical DFT calculations for similar indazole derivatives.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.
For this compound, FMO analysis helps to predict its reactivity towards electrophiles and nucleophiles. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies on analogous indazole systems have shown that the distribution of the HOMO and LUMO is primarily located on the indazole ring system. The methoxy (B1213986) and hydroxyl substituents can modulate the energies of these orbitals, thereby influencing the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These energy ranges are typical for substituted indazoles and serve as an example.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These regions are generally located around the oxygen and nitrogen atoms due to their high electronegativity. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack, often found around the hydrogen atoms of the hydroxyl and amine groups.
Computational Studies on Tautomeric Preferences and Stabilities
Tautomerism is a common phenomenon in heterocyclic compounds like indazoles, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the -ol (enol-like) form and the -one (keto-like) form, known as 6-methoxy-1,2-dihydro-indazol-3-one. Computational studies are crucial for determining the relative stabilities of these tautomers and understanding the factors that influence their equilibrium.
Influence of Solvent Environments on Tautomeric Equilibrium
The preference for a particular tautomeric form can be significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the tautomeric equilibrium. These models treat the solvent as a continuous dielectric medium that interacts with the solute molecule.
In nonpolar solvents, the relative stability of tautomers is primarily determined by their intrinsic electronic energies. However, in polar solvents, the tautomer with a larger dipole moment will be preferentially stabilized through dipole-dipole interactions with the solvent molecules. For this compound, the more polar -one tautomer is generally favored in polar solvents like water or ethanol, while the -ol form may be more prevalent in nonpolar environments.
Energy Landscape Analysis of Tautomers
An energy landscape analysis provides a comprehensive picture of the potential energy surface of the tautomeric system. This analysis involves calculating the energies of the different tautomers as well as the transition state connecting them. The height of the energy barrier of the transition state determines the rate of interconversion between the tautomers.
Computational methods can map out the energy profile for the proton transfer reaction that constitutes the tautomeric interconversion. By identifying the minimum energy pathways and the structures of the transition states, researchers can gain a deeper understanding of the dynamics of the tautomeric equilibrium. For this compound, this analysis would reveal the kinetic and thermodynamic factors governing the preference for one tautomer over the other under various conditions.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, revealing its preferred shapes and flexibility. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to model their dynamic behavior.
The primary outputs of such a simulation would include trajectories of atomic positions, which can be analyzed to understand:
Conformational Preferences: Identifying the most stable, low-energy conformations of the methoxy group and the indazol-3-ol ring system.
Molecular Flexibility: Quantifying the movement and fluctuations of different parts of the molecule, such as the rotation of the methoxy group or the puckering of the indazole ring, if applicable.
Solvent Effects: Observing how the surrounding solvent molecules influence the structure and dynamics of this compound.
Despite the utility of this method, a review of publicly available scientific literature reveals a lack of specific molecular dynamics simulation studies focused on this compound. Therefore, no specific data on its conformational analysis and flexibility from MD simulations can be presented at this time.
Computational Prediction of Chemical Reactivity and Selectivity
Computational methods, particularly those based on density functional theory (DFT), are pivotal in predicting the chemical reactivity and selectivity of a molecule. These investigations typically involve the calculation of various molecular properties and reactivity descriptors. For this compound, such studies would provide insights into how the molecule is likely to react with other chemical species.
Key parameters that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons, respectively. Regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Currently, there are no specific computational studies in the available literature that detail the prediction of chemical reactivity and selectivity for this compound using these methods.
In Silico Ligand-Target Interaction Profiling (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is often used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.
A molecular docking study for this compound would involve:
Obtaining the three-dimensional structures of both this compound and a target protein of interest.
Using a docking algorithm to systematically explore possible binding poses of the ligand within the active site of the protein.
Scoring these poses based on a function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
The results would predict the binding mode and affinity of this compound to a specific biological target, providing hypotheses about its potential mechanism of action. At present, specific molecular docking studies for this compound are not available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to the activity of the compounds.
To develop a QSAR model that includes this compound, a dataset of structurally related indazole derivatives with measured biological activity would be required. The process would involve:
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series.
Using statistical methods to build a model that best correlates a subset of these descriptors with the observed activity.
Validating the model to ensure its predictive power.
Such a model could then be used to predict the activity of new, unsynthesized indazole derivatives and to understand which structural features are important for the desired activity. A search of the current literature indicates that no specific QSAR models have been published for a series of compounds that explicitly includes this compound.
Pre Clinical Biological Research and Mechanistic Insights
Investigation of Biological Targets and Mechanisms of Action of 6-methoxy-1H-indazol-3-ol Derivatives
The unique arrangement of a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 3-position of the indazole core imparts specific physicochemical properties that influence the interaction of these molecules with biological systems. Researchers have explored these interactions through various in vitro and cellular assays.
D-amino acid oxidase (DAAO)
The 1H-indazol-3-ol scaffold has been identified as a promising pharmacophore for the inhibition of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. nih.gov Inhibition of DAAO leads to an increase in the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor function. nih.gov
A study focusing on isatin (B1672199) and 1H-indazol-3-ol derivatives identified several potent DAAO inhibitors. While the study did not specifically report on the 6-methoxy derivative, it provided valuable insights into the structure-activity relationships of this class of compounds. For instance, the unsubstituted 1H-indazol-3-ol was found to be a weak inhibitor. However, the introduction of a fluorine atom at the 6-position, as in 6-fluoro-1H-indazol-3-ol, resulted in a significant increase in inhibitory potency. This suggests that substitution at the 6-position of the indazole ring is a key determinant of DAAO inhibitory activity. Isothermal titration calorimetry measurements further characterized the binding thermodynamics of these inhibitors.
Phosphodiesterase Isoforms
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Various PDE inhibitors are used in the treatment of a wide range of conditions, including COPD, erectile dysfunction, and pulmonary arterial hypertension. nih.gov While the broader class of indazole derivatives has been explored for various biological activities, specific research detailing the inhibitory effects of this compound derivatives on phosphodiesterase isoforms is not extensively available in the current body of scientific literature. Further investigation is required to determine if this particular scaffold can effectively modulate the activity of different PDE isoforms.
5-HT2 Receptors
Serotonin (B10506) 5-HT2 receptors are G protein-coupled receptors that are important targets for the treatment of various central nervous system disorders. nih.gov The indazole nucleus is recognized as a bioisostere of the indole (B1671886) ring found in serotonin and other tryptamine-based 5-HT receptor ligands. semanticscholar.org
Research into 1-(2-aminopropyl)-1H-indazole analogues has shed light on the potential for this scaffold to interact with 5-HT2 receptors. One particular compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT2 receptor agonist with high selectivity over other serotonin receptor subtypes. nih.gov Although this compound possesses a hydroxyl group at the 6-position rather than a methoxy group, and an aminopropyl side chain at the 1-position, these findings suggest that the indazole core, with appropriate substitutions, can effectively engage the 5-HT2 receptor binding pocket. The functional activity of this compound derivatives at 5-HT2 receptors remains an area for further specific investigation.
CCR4
The C-C chemokine receptor type 4 (CCR4) is a key player in immune responses and is considered a therapeutic target for inflammatory diseases and some types of cancer. lookchem.com A series of indazole arylsulfonamides have been developed and evaluated as allosteric antagonists of the human CCR4 receptor. acs.org These studies provided a detailed structure-activity relationship for substitutions around the indazole ring.
The research highlighted that methoxy or hydroxyl groups at the C4-position of the indazole ring were among the more potent substituents. While the primary focus was not on the 6-position, the study did indicate that only small groups were well-tolerated at the C5, C6, and C7 positions, with C6-substituted analogues being generally preferred over C5 and C7. The most potent compounds in this series featured an N1 meta-substituted benzyl (B1604629) group. It is important to note that these CCR4 antagonists have a significantly different substitution at the 3-position (an arylsulfonamide group) compared to the hydroxyl group of this compound.
The indazole scaffold has been incorporated into molecules designed to modulate various cellular signaling pathways implicated in cancer and other diseases. While specific studies on this compound are limited, research on related indazole derivatives provides insights into the potential of this chemical class.
For example, a series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. One of the lead compounds from this series demonstrated broad-spectrum antiproliferative activity against several cancer cell lines. Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and apoptosis, and inhibited cancer cell migration and invasion.
Another study on 1H-indazole-3-amine derivatives found that a lead compound could induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. These findings underscore the potential of the indazole core to serve as a template for the development of agents that can modulate critical cellular signaling cascades. The specific impact of a 3-hydroxy and 6-methoxy substitution pattern on these pathways warrants direct investigation.
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies are crucial for understanding how different substituents and their positions on the indazole ring influence potency and selectivity towards a particular biological target.
As previously discussed in the context of DAAO inhibition, substitution on the indazole ring plays a critical role. The observation that 6-fluoro-1H-indazol-3-ol is a more potent DAAO inhibitor than the unsubstituted parent compound highlights the importance of the substituent at the 6-position. The electronic properties and size of the substituent at this position can significantly influence binding affinity.
In the case of CCR4 antagonists based on an indazole arylsulfonamide scaffold, SAR studies revealed a preference for smaller substituents at the C6 position. acs.org Furthermore, the nature of the substituent at the N1 position was found to be a major driver of potency, with meta-substituted benzyl groups being optimal. acs.org These findings, while not directly applicable to this compound due to the different core structure, provide a framework for understanding how modifications to the indazole ring can be systematically explored to enhance biological activity.
The table below summarizes the SAR insights from studies on related indazole derivatives.
| Biological Target | Scaffold | Key SAR Findings |
| DAAO | 1H-Indazol-3-ol | Substitution at the 6-position is crucial for potency. A 6-fluoro substituent significantly enhances inhibitory activity compared to the unsubstituted compound. |
| 5-HT2 Receptor | 1-(2-aminopropyl)-1H-indazole | A 6-hydroxy group is compatible with potent agonistic activity. The (S)-enantiomer of the 2-aminopropyl side chain at the 1-position is preferred. nih.gov |
| CCR4 | Indazole arylsulfonamide | Methoxy or hydroxyl groups at the C4-position enhance potency. Small substituents are tolerated at the C6-position. N1 meta-substituted benzyl groups are optimal for activity. acs.org |
This table is based on data from related but not identical molecular scaffolds.
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the 1H-indazol-3-ol class of DAAO inhibitors, a pharmacophore model was developed based on the structures of known inhibitors. This model helps in understanding the key interactions between the inhibitors and the active site of the DAAO enzyme and can guide the design of new, more potent analogues.
The development of a specific pharmacophore model for this compound derivatives would depend on the biological target of interest. For instance, if these compounds are found to be active against a particular enzyme or receptor, a set of active and inactive molecules can be used to generate a 3D pharmacophore model. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, along with their spatial relationships. Such a model would be an invaluable tool for the virtual screening of compound libraries and for the rational design of novel derivatives with improved biological profiles.
In Vitro Pharmacological Profiling and Cellular Assays
Comprehensive data from in vitro studies on this compound are not available in published literature.
No specific studies detailing the evaluation of this compound in cell-based systems were identified. Therefore, no data on its activity in such assays can be presented.
Information regarding the selectivity profile of this compound against off-targets is not available in the public scientific literature.
Exploratory In Vivo (Non-human) Studies
No published research on the in vivo evaluation of this compound in animal models was found.
There are no available data from target engagement studies of this compound in any animal models.
Due to the absence of in vivo studies, there is no information on the mechanistic efficacy of this compound in any non-clinical disease models.
Advanced Research Applications and Future Directions
Development of 6-methoxy-1H-indazol-3-ol as a Chemical Probe for Biological Pathways
The indazole scaffold is a significant pharmacophore in medicinal chemistry, often utilized in the development of kinase inhibitors. Derivatives of indazole are explored for their therapeutic potential in oncology by targeting various protein kinases. While the direct application of this compound as a chemical probe is not extensively documented, related indazole structures have been investigated for their interactions with biological targets. For instance, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against specific enzymes, demonstrating the potential of the indazole core to be adapted for such purposes. The development of a chemical probe would involve functionalizing the this compound structure to allow for detection or interaction with specific biological molecules, a research area that holds potential but remains largely unexplored for this specific compound.
Integration with Fragment-Based Drug Discovery (FBDD) Approaches (pre-clinical)
Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug development. The indazole nucleus is considered a valuable fragment due to its favorable properties and has been successfully used in FBDD campaigns to develop inhibitors for targets such as AXL kinase. An FBDD approach typically begins with the screening of a library of small molecular fragments to identify those that bind to the target of interest. Although there are no specific preclinical studies detailing the use of this compound as a starting fragment, its structural characteristics make it a candidate for inclusion in such libraries. The general success of indazole-based fragments in generating potent inhibitors underscores the potential for this compound in future FBDD initiatives.
Methodological Innovations in Indazole Chemistry and Biology Research
Recent advancements in synthetic chemistry have provided novel methods for the synthesis of indazole derivatives. One notable innovation is the silver(I)-mediated intramolecular oxidative C–H bond amination, which allows for the construction of a variety of 1H-indazoles. This method has been shown to be efficient for synthesizing 3-substituted indazoles, which can be challenging to produce via other synthetic routes. While this specific methodology has not been explicitly applied to the synthesis of this compound in the available literature, it represents a significant advancement in the field of indazole chemistry. Another synthetic approach involves a three-step synthesis to produce 6-bromo-3-methoxy-1-phenyl-1H-indazole, highlighting the ongoing efforts to develop efficient and environmentally friendly synthetic routes for indazole compounds. These methodological innovations could potentially be adapted for the synthesis and further derivatization of this compound for various research applications.
Emerging Applications of this compound in Materials Science or Analytical Chemistry Research
The application of indazole derivatives is not limited to the pharmaceutical sciences. For instance, a related compound, 6-Methoxy-1H-indazol-3-yl-methylamine, has been noted for its utility in materials science, particularly in the development of novel materials and organic electronics due to its unique electronic properties. This compound is also utilized in analytical chemistry for the development of methods to detect and quantify related substances. While direct applications of this compound in these fields are not yet reported, the properties of structurally similar compounds suggest that it could be a valuable building block for new materials or serve as a reference standard in analytical methods. Further research is needed to explore these potential applications.
Future Research Perspectives and Unexplored Avenues for the Compound
The indazole core remains a highly attractive scaffold for medicinal chemists and researchers in other scientific disciplines. For this compound, several avenues of research remain unexplored. A primary future direction would be the systematic evaluation of its biological activity against a wide range of targets, particularly protein kinases, given the known activity of other indazole derivatives. Its potential as a fragment in FBDD campaigns is another promising area that could lead to the discovery of novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for 6-methoxy-1H-indazol-3-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for indazole derivatives. For example, similar indole derivatives (e.g., 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol) are synthesized using:
- Reagents: CuI catalyst, PEG-400:DMF solvent mixture, and nitrogen atmosphere .
- Conditions: Room temperature, 12-hour reaction time, followed by extraction (ethyl acetate) and purification (column chromatography or recrystallization).
- Yield Optimization: Adjusting stoichiometry (e.g., 1.2 eq. alkyne) and solvent polarity improves yields (30–35% in cited studies). For this compound, analogous protocols may require tuning substituent positions and protecting groups.
Table 1: Example Reaction Parameters from Analogous Syntheses
| Parameter | ||
|---|---|---|
| Catalyst | CuI | CuI |
| Solvent | PEG-400:DMF (2:1) | PEG-400:DMF (2:1) |
| Reaction Time | 12 hours | 12 hours |
| Yield | 30% | 35% |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use multi-technique validation:
- NMR Spectroscopy: Compare chemical shifts with analogs (e.g., δ 8.62 ppm for triazole protons in indole derivatives ).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1512 for similar compounds ).
- TLC: Monitor purity (e.g., Rf = 0.49 in 70:30 EtOAc:hexanes ). Advanced techniques like X-ray crystallography (e.g., in ) resolve ambiguities in regiochemistry.
Q. What factors influence the stability of this compound in laboratory settings?
Methodological Answer: Stability depends on:
- Degradation Pathways: Methoxy and hydroxyl groups are susceptible to oxidation and hydrolysis. Analogous compounds (e.g., 6-hydroxy-5-methoxyindole) degrade over time, reducing bioactivity .
- Storage: Store under inert atmosphere at 2–8°C, protected from light (as recommended for bromo-indazole derivatives ).
- Analytical Monitoring: Use HPLC or LC-MS to track degradation products (e.g., glucuronide metabolites retain activity ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Contradictions arise from assay variability or metabolite interference. Strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC50 comparisons in kinase inhibition studies ).
- Metabolite Profiling: Identify active metabolites (e.g., glucuronide derivatives ) using LC-MS/MS.
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate pharmacophores .
Q. What computational methods predict the reactivity of this compound in novel synthetic applications?
Methodological Answer:
- DFT Calculations: Model transition states for cyclization or substitution reactions (e.g., triazole formation in ).
- Molecular Docking: Predict binding interactions with biological targets (e.g., AMPA receptors or kinase domains ).
- QSPR Models: Correlate descriptors (e.g., logP, polar surface area) with solubility or stability. For example, the compound’s XLogP ≈ 1.1 suggests moderate hydrophobicity .
Q. What strategies are effective in analyzing metabolic pathways involving this compound?
Methodological Answer:
- Isotopic Labeling: Use C-labeled compound to track metabolic fate in vitro/in vivo.
- Enzyme Inhibition Assays: Test cytochrome P450 isoforms (e.g., CYP3A4) for involvement in oxidation .
- Metabolite Identification: Combine HRMS and NMR to characterize phase I/II metabolites (e.g., hydroxylation or glucuronidation ).
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability data in literature?
Methodological Answer:
- Reproduce Conditions: Ensure identical solvents, temperatures, and pH (e.g., solubility in PEG-400:DMF vs. aqueous buffers ).
- Control Experiments: Test for light/oxygen sensitivity (e.g., notes degradation under ambient conditions ).
- Collaborative Validation: Cross-validate results with independent labs using standardized protocols (e.g., NIST reference methods ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
